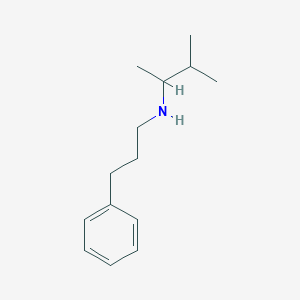

(3-Methylbutan-2-yl)(3-phenylpropyl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H23N |

|---|---|

Molecular Weight |

205.34 g/mol |

IUPAC Name |

3-methyl-N-(3-phenylpropyl)butan-2-amine |

InChI |

InChI=1S/C14H23N/c1-12(2)13(3)15-11-7-10-14-8-5-4-6-9-14/h4-6,8-9,12-13,15H,7,10-11H2,1-3H3 |

InChI Key |

REGMWWMIOJCHFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)NCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylbutan 2 Yl 3 Phenylpropyl Amine and Structural Analogues

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad substrate scope. nih.gov The process typically involves two discrete steps: the formation of an imine or enamine intermediate followed by its reduction to the target amine. masterorganicchemistry.com This methodology can be performed in a single pot, making it highly practical for various applications. organic-chemistry.org

The initial and crucial step in the reductive amination pathway to (3-Methylbutan-2-yl)(3-phenylpropyl)amine is the condensation of a carbonyl compound with an amine. In this specific synthesis, the reaction occurs between 3-phenylpropanal (B7769412) (also known as hydrocinnamaldehyde) and 3-methylbutan-2-amine.

This reaction involves the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form an N-substituted imine, N-(3-phenylpropylidene)-3-methylbutan-2-amine. The formation of this imine intermediate is typically reversible and is often facilitated by acid catalysis or the removal of water to drive the equilibrium towards the product.

Table 1: Reactants for Imine Formation

| Reactant Name | Formula | Role |

|---|---|---|

| 3-Phenylpropanal | C₉H₁₀O | Carbonyl Precursor |

This condensation step is a versatile entry point for creating a wide array of structural analogues by simply varying the aldehyde or amine component. rsc.org

Once the imine intermediate is formed, it is reduced to the final secondary amine. Catalytic hydrogenation is a highly atom-efficient method for this transformation. up.ac.za This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly employed catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. nih.gov The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under a pressurized atmosphere of hydrogen. The catalyst facilitates the addition of hydrogen across the carbon-nitrogen double bond of the imine, yielding the desired this compound. Despite its efficiency, challenges in imine hydrogenation can arise due to the potential for catalyst inhibition or the instability of the imine substrate. scholaris.ca

Table 2: Catalysts for Imine Hydrogenation

| Catalyst | Typical Conditions |

|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, 1-10 bar, Room Temperature to 80°C |

| Platinum on Carbon (Pt/C) | H₂ gas, various pressures and temperatures |

While catalytic hydrogenation is effective, it requires specialized pressure equipment. Consequently, a variety of chemical reducing agents, particularly hydride reagents, are frequently used for imine reduction in laboratory settings. evitachem.com These reagents offer mild reaction conditions and high chemoselectivity. masterorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄) is a common and cost-effective choice, though it can also reduce the starting aldehyde if the reaction is performed in one pot. To circumvent this, milder and more selective reagents have been developed. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective as they selectively reduce the protonated iminium ion in the presence of the aldehyde, allowing for a convenient one-pot procedure. masterorganicchemistry.com Other reducing agents such as α-picoline-borane have also been shown to be effective. organic-chemistry.org

Table 3: Common Hydride Reductants for Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Cost-effective, can reduce aldehydes/ketones |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines/iminium ions |

Asymmetric Synthetic Approaches to the Chiral (3-Methylbutan-2-yl) Moiety

The 3-methylbutan-2-yl group contains a stereocenter, meaning this compound can exist as a pair of enantiomers. For many applications, particularly in pharmacology, it is essential to synthesize a single enantiomer. This requires asymmetric synthesis strategies focused on the chiral amine precursor, 3-methylbutan-2-amine.

A reliable method for producing enantiomerically pure amines is to start from a chiral precursor sourced from the "chiral pool." The amino acid L-valine is an ideal starting material for synthesizing (S)-3-methylbutan-2-amine due to its inherent chirality and matching carbon skeleton.

The synthesis typically begins with the protection of the amine group of L-valine, for example, with a tert-butoxycarbonyl (Boc) group to form N-Boc-L-valine. rsc.orgnih.gov The carboxylic acid functional group is then reduced to a primary alcohol, yielding N-Boc-L-valinol. This transformation can be accomplished using reducing agents like borane (B79455) or lithium aluminum hydride. The hydroxyl group of the valinol derivative is subsequently converted into a good leaving group (e.g., a tosylate or mesylate). Finally, nucleophilic substitution with an azide, followed by reduction, yields the desired chiral amine.

Alternatively, modern biocatalytic methods using amine dehydrogenases (AmDHs) have been shown to produce short-chain chiral amines like (S)-butan-2-amine with high enantioselectivity, offering a more direct and sustainable route. frontiersin.orgyork.ac.uk

Diastereoselective control becomes relevant when a chiral amine, such as enantiopure 3-methylbutan-2-amine, is reacted with a prochiral ketone or an aldehyde with existing stereocenters. The goal is to control the formation of the new stereocenter at the former carbonyl carbon.

When a chiral amine reacts with a prochiral ketone, two diastereomeric iminium ions can be formed. The facial selectivity of the subsequent hydride reduction determines the stereochemistry of the final product. The inherent stereocenter in the amine can direct the approach of the reducing agent to one face of the imine double bond over the other, a process known as substrate-controlled diastereoselection. The level of selectivity is influenced by steric and electronic factors of both the substrate and the reducing agent. nih.govbeilstein-journals.org This strategy allows for the synthesis of specific diastereomers of more complex amine structures.

Chiral Catalyst-Mediated Amination Reactions

The synthesis of chiral amines is of significant interest in medicinal chemistry, as stereochemistry often dictates biological activity. sigmaaldrich.comresearchgate.net Asymmetric synthesis, which converts achiral starting materials into chiral products, is a powerful approach to obtain enantiomerically enriched amines. nih.govresearchgate.net Chiral secondary amine catalysts, such as those developed by MacMillan and Jørgensen, are highly effective in promoting asymmetric reactions. nih.govalfachemic.com These organocatalysts function by forming a chiral iminium ion intermediate with an α,β-unsaturated aldehyde, which then undergoes a stereocontrolled conjugate addition or cycloaddition reaction. nih.gov This strategy has been successfully applied to the total synthesis of various natural products and pharmaceuticals. nih.govresearchgate.net

Transition metal-catalyzed asymmetric hydrogenation of imines is another premier strategy for producing chiral secondary amines. acs.orgjocpr.com This method offers excellent atom economy and is considered a "green" synthetic route. acs.org Iridium complexes, in particular, when paired with chiral phosphine (B1218219) ligands like f-spiroPhos, have demonstrated high efficacy in the asymmetric hydrogenation of N-Boc-protected amino ketones, leading to chiral cyclic amines with excellent yields and enantioselectivities (up to 97% ee). researchgate.net Such catalytic systems provide a direct and efficient pathway to optically active secondary amines that are structurally related to the target compound. acs.org

Carbon-Nitrogen Bond Formation Reactions

The construction of the C-N bond is the cornerstone of amine synthesis. Various strategies have been developed, ranging from classical alkylation reactions to modern catalytic and photochemical methods.

One of the most fundamental methods for forming a C-N bond is the nucleophilic substitution (SN2) reaction between an amine and an alkyl halide. ucalgary.calibretexts.org In the context of synthesizing this compound, this could involve reacting 3-phenylpropylamine (B116678) with 2-bromo-3-methylbutane (B93499) or, conversely, 3-methylbutan-2-amine with (3-bromopropyl)benzene. The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. ucalgary.ca

A primary challenge with this method is overalkylation. ucalgary.calibretexts.org The secondary amine product is often more nucleophilic than the primary amine starting material, leading to further reaction to form a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.org To circumvent this, reaction conditions must be carefully controlled, often using a large excess of the starting amine to favor monoalkylation. ucalgary.ca Alternative strategies, such as the Gabriel synthesis, utilize a phthalimide (B116566) anion as an ammonia (B1221849) surrogate to prevent overalkylation and cleanly produce primary amines, which can then be selectively alkylated. libretexts.org A patent for the synthesis of 3-phenylpropylamine describes its preparation from 1-chloro-3-phenylpropane (B93460) and a phthalimide salt, followed by hydrazinolysis, highlighting a practical application of this principle. google.com

Photochemical methods offer a modern approach to C-N bond formation, often proceeding through radical intermediates under mild conditions. nih.govresearchgate.net Direct C-H amination of arenes using photoredox catalysis is a powerful strategy that avoids the need for pre-functionalized starting materials. documentsdelivered.comnih.govresearchgate.net In these reactions, an acridinium (B8443388) photoredox catalyst can activate a primary or secondary amine, which then couples directly with an aromatic C-H bond. nih.govresearchgate.net

Recent advancements have demonstrated the photochemical generation of nitrogen radicals from simple alkyl amines for the amination of arenes. youtube.com In one method, an N-chloroamine is formed in situ from the parent amine and N-chlorosuccinimide (NCS). Upon protonation and excitation by a photocatalyst, a highly electrophilic aminium radical is generated. This radical can then undergo an electrophilic aromatic substitution-type reaction with an arene to form the desired C-N bond. youtube.com While this is typically applied to form arylamines, related radical-based photochemical strategies can also achieve the alkylation of amines. nih.govresearchgate.net

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for C-N bond formation, offering high efficiency and broad substrate scope. acs.orgrsc.org The Buchwald-Hartwig amination is a preeminent example, utilizing a palladium catalyst to couple amines with aryl or alkyl halides (or pseudohalides). wikipedia.orgorganic-chemistry.orgnumberanalytics.comrug.nl This reaction has revolutionized the synthesis of arylamines and has been extended to include alkylamines. wikipedia.orgrug.nl

The catalytic cycle typically involves the oxidative addition of the halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the secondary amine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is crucial for the reaction's success, with sterically hindered phosphine ligands like RuPhos and BrettPhos showing superior activity for coupling secondary amines with aryl chlorides. rug.nl This methodology provides a robust and versatile route for synthesizing compounds like this compound from precursors such as 3-phenylpropylamine and a suitable 3-methylbutan-2-yl halide.

Table 1: Comparison of C-N Bond Formation Methodologies

| Method | Key Features | Common Reagents | Advantages | Disadvantages |

| Nucleophilic Substitution | SN2 reaction between an amine and an alkyl halide. | Primary/secondary amines, alkyl halides, base. | Simple, well-established, uses common reagents. | Prone to overalkylation, can require harsh conditions. |

| Photochemical Amination | Light-induced C-N bond formation via radical intermediates. | Photocatalyst (e.g., acridinium), amine, arene/alkyl source. | Mild conditions, high functional group tolerance, direct C-H functionalization. | Can require specialized equipment, regioselectivity can be a challenge. |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of amines and halides. | Pd catalyst (e.g., Pd(OAc)2), phosphine ligand, base, aryl/alkyl halide. | High yields, broad substrate scope, excellent functional group tolerance. | Catalyst and ligand can be expensive, sensitive to air and moisture. |

Derivatization from Simpler Phenylpropylamine and Methylbutanamine Precursors

Building the target molecule from its constituent amine precursors is a direct and logical synthetic approach. This typically involves the alkylation of a primary amine with an appropriate electrophile.

The direct alkylation of a primary amine is a straightforward method for synthesizing secondary amines. organic-chemistry.org To produce this compound, one could start with either 3-phenylpropylamine and introduce the 3-methylbutan-2-yl group, or start with 3-methylbutan-2-amine and introduce the 3-phenylpropyl group. The reaction involves treating the primary amine with an alkylating agent, such as an alkyl halide (e.g., 1-bromo-3-phenylpropane or 2-bromo-3-methylbutane), in the presence of a base to neutralize the ammonium salt formed during the reaction. ucalgary.ca

As previously noted, a significant drawback of direct alkylation is the potential for the secondary amine product to react further, leading to a mixture of mono- and di-alkylated products. libretexts.org To achieve selective mono-N-alkylation, specific strategies have been developed. One approach uses cesium hydroxide (B78521) (CsOH) as a base, which has been shown to be highly chemoselective for monoalkylation over dialkylation. organic-chemistry.org Another method involves reductive amination, where an amine is reacted with an aldehyde or ketone to form an imine, which is then reduced in situ to the target amine. youtube.com For example, 3-phenylpropanal could be reacted with 3-methylbutan-2-amine, followed by reduction with a reagent like sodium borohydride, to yield the desired secondary amine. youtube.com

Functional Group Interconversions Leading to Amine Formation

The synthesis of secondary amines such as this compound is frequently accomplished through functional group interconversions, which transform one functional group into another. A primary and highly efficient method for this purpose is reductive amination. acsgcipr.orgalmerja.com This reaction forms a new carbon-nitrogen bond by reacting a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comcengage.com.au

For the synthesis of this compound, this process would involve the reaction of 3-phenylpropanal (hydrocinnamaldehyde) with 3-methylbutan-2-amine. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced in situ to the target secondary amine. acsgcipr.org

Reaction Scheme:

Step 1: Imine Formation: 3-phenylpropanal reacts with 3-methylbutan-2-amine to form the N-(3-phenylpropylidene)-3-methylbutan-2-amine intermediate.

Step 2: Reduction: The imine intermediate is reduced to this compound.

A variety of reducing agents can be employed for this transformation, chosen for their selectivity and mildness. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for one-pot reductive aminations as it is mild enough not to reduce the initial aldehyde and selectively reduces the iminium ion as it forms. masterorganicchemistry.comorganic-chemistry.org Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation with hydrogen gas over a metal catalyst like nickel or palladium. acsgcipr.orgcengage.com.au

The choice of reducing agent can be critical for the success of the reaction, especially when other reducible functional groups are present in the molecule.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Reaction Conditions | Notes |

|---|---|---|---|

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Dichloroethane (DCE) or Tetrahydrofuran (THF), room temperature | Mild and selective for imines/iminium ions in the presence of aldehydes/ketones. organic-chemistry.org |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH), often with mild acid catalyst | Effective but toxic due to cyanide. Selectively reduces imines at acidic pH. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Catalyst | H₂ gas, Palladium (Pd), Platinum (Pt), or Nickel (Ni) catalyst | "Green" method, but may reduce other functional groups (e.g., alkenes, alkynes). acsgcipr.org |

This synthetic approach is highly versatile and widely used for preparing a broad range of secondary and tertiary amines due to the ready availability of starting aldehydes, ketones, and amines. organic-chemistry.org

Advanced Purification Methodologies for Chiral Amines

The this compound molecule contains a chiral center at the 2-position of the methylbutan group. Synthesis from achiral precursors typically results in a racemic mixture (a 50:50 mixture of both enantiomers). libretexts.org The separation of these enantiomers, a process known as chiral resolution, is crucial in many applications, particularly in the pharmaceutical industry, as different enantiomers can have distinct biological activities. nih.gov Advanced purification methodologies are required to isolate the individual enantiomers.

Chromatographic Enantioseparation Techniques

Chromatographic methods are powerful tools for the analytical and preparative separation of enantiomers. mdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. mdpi.comnih.gov High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common techniques employed for this purpose. chromatographyonline.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are widely used and have proven effective for the separation of a broad range of chiral compounds, including amines. nih.govresearchgate.net Other successful CSPs for amine separation include cyclofructan-based and crown ether-based phases. chromatographyonline.comnih.govwiley.com The choice of mobile phase, including organic modifiers and acidic or basic additives, is critical for achieving optimal separation. mdpi.comchromatographyonline.com For instance, basic additives like diethylamine (B46881) (DEA) are often necessary to prevent peak tailing and improve the resolution of basic amines on silica-based CSPs. mdpi.com

Table 2: Chiral Stationary Phases (CSPs) for Amine Enantioseparation

| CSP Type | Common Trade Names | Principle of Separation | Typical Mobile Phase Modes |

|---|---|---|---|

| Polysaccharide Derivatives | Chiralpak®, Chiralcel® | Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions within the chiral polymer grooves. researchgate.net | Normal Phase, Polar Organic, Reversed Phase |

| Cyclofructan-Based | Larihc®, FRULIC® | Inclusion complexation, hydrogen bonding, and dipole-dipole interactions. chromatographyonline.comnih.gov | Polar Organic, Normal Phase, SFC |

| Crown Ether-Based | Crownpak® | Complexation of the primary amine's ammonium group within the chiral crown ether cavity. nih.govwiley.com | Reversed Phase (typically with acidic aqueous mobile phases) |

Diastereomeric Salt Formation and Resolution

A classical and scalable method for resolving racemic amines is through the formation of diastereomeric salts. pharmtech.comlibretexts.org This technique involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid. libretexts.orgwikipedia.org The reaction produces a mixture of two diastereomeric salts.

Unlike enantiomers, which have identical physical properties in a non-chiral environment, diastereomers have different physical properties, such as solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization. ulisboa.pt One of the diastereomeric salts will preferentially crystallize from a suitable solvent, leaving the other in the solution. wikipedia.org After separation, the pure enantiomer of the amine can be recovered by treating the isolated diastereomeric salt with a base to neutralize the chiral acid. libretexts.org

The selection of the appropriate chiral resolving agent and crystallization solvent is critical for a successful resolution and often requires empirical screening. ulisboa.ptonyxipca.com

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Notes |

|---|---|---|

| (+)-Tartaric acid / (-)-Tartaric acid | Chiral Acid | Widely available and commonly used for resolving basic compounds. libretexts.orglibretexts.org |

| (+)-O,O'-Dibenzoyltartaric acid / (-)-O,O'-Dibenzoyltartaric acid | Chiral Acid | Often provides better separation due to its larger, more rigid structure. onyxipca.com |

| (1R)-(-)-Camphor-10-sulfonic acid / (1S)-(+)-Camphor-10-sulfonic acid | Chiral Acid | A strong acid that can form stable, crystalline salts. wikipedia.orglibretexts.org |

This method remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability. pharmtech.comulisboa.pt

Mechanistic Investigations of Reactions Involving 3 Methylbutan 2 Yl 3 Phenylpropyl Amine

Reaction Pathway Elucidation in Amine Synthesis

The formation of (3-Methylbutan-2-yl)(3-phenylpropyl)amine can be achieved through various synthetic routes, with reductive amination being one of the most common and efficient methods. mdma.chnih.gov This process involves the reaction of a carbonyl compound with a primary amine to form an intermediate imine, which is subsequently reduced to the target secondary amine. mdma.chnih.gov For the synthesis of this compound, two primary reductive amination pathways are plausible:

Pathway A: The reaction of 3-methylbutan-2-one with 3-phenylpropylamine (B116678).

Pathway B: The reaction of 3-phenylpropanal (B7769412) with 3-methylbutan-2-amine.

The elucidation of the reaction pathway involves a detailed study of the intermediates formed and the transition states that connect them.

Identification and Characterization of Reaction Intermediates

The reductive amination process proceeds through several key intermediates. mdma.ch The initial step is the nucleophilic attack of the primary amine on the carbonyl carbon of the ketone or aldehyde. This leads to the formation of a carbinolamine (or hemiaminal) intermediate. mdma.chnih.gov This intermediate is often unstable and exists in equilibrium with the starting materials.

The carbinolamine then undergoes dehydration, typically under mildly acidic conditions, to form an imine (or Schiff base) intermediate. mdma.chacs.orgwikipedia.org The equilibrium between the carbonyl compound/amine and the imine can be shifted towards the product by removing the water formed during the reaction. nih.govwikipedia.org

In the context of synthesizing this compound, the specific intermediates would be:

For Pathway A: N-(3-phenylpropyl)-3-methylbutan-2-imine.

For Pathway B: N-(3-methylbutan-2-yl)-3-phenylpropan-1-imine.

These intermediates can be characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry, to confirm their structure.

Transition State Analysis and Energy Landscapes

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the energy landscapes of reductive amination reactions. acs.org These studies help in understanding the energetics of the reaction pathway, including the activation energies of the transition states.

The formation of the imine from the carbinolamine involves a transition state where the C-O bond is breaking and the C=N double bond is forming. The subsequent reduction of the imine is the final step to yield the amine. The choice of reducing agent is critical, as it must selectively reduce the imine in the presence of the starting carbonyl compound. nih.govacs.org Reagents like sodium triacetoxyborohydride (B8407120) (STAB) are often used for this purpose due to their selectivity for imines over ketones and aldehydes. acs.org

DFT calculations have shown that the transition states for the formation and subsequent reduction of the imine generally have lower energy barriers compared to the direct reduction of the starting carbonyl compound. acs.org The transition state structures for the hydride transfer from the reducing agent to the imine are often organized by a Lewis-acidic cation, such as Na⁺ from the borohydride (B1222165) reagent. acs.org

Below is a representative energy profile for a generic reductive amination reaction, illustrating the relative energies of the reactants, intermediates, transition states, and products.

| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants (Ketone + Amine) | 0.0 |

| 2 | Carbinolamine Intermediate | +5.2 |

| 3 | Transition State 1 (Dehydration) | +15.8 |

| 4 | Imine Intermediate + Water | -2.3 |

| 5 | Transition State 2 (Hydride Transfer) | +12.5 |

| 6 | Products (Secondary Amine + Borate ester) | -25.0 |

Note: This data is illustrative for a typical reductive amination and does not represent experimentally determined values for the specific synthesis of this compound.

Catalytic Reaction Mechanism Studies

Transition metal catalysts, particularly those based on ruthenium, have been extensively studied for the synthesis of amines. nih.gov These catalysts offer alternative, often more efficient and environmentally friendly, pathways for C-N bond formation.

Elucidation of Ruthenium-Catalyzed C-N Bond Activation Pathways

Ruthenium complexes can catalyze the formation of secondary amines from alcohols and primary amines through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govresearchgate.net This process is highly atom-economical as it avoids the need for an external reducing agent and produces water as the only byproduct. nih.gov

The catalytic cycle for the synthesis of a secondary amine like this compound from an alcohol (e.g., 3-phenylpropan-1-ol) and a primary amine (e.g., 3-methylbutan-2-amine) would proceed as follows:

Dehydrogenation: The ruthenium catalyst first dehydrogenates the alcohol to form the corresponding aldehyde (3-phenylpropanal) and a ruthenium hydride species. nih.gov

Condensation: The in-situ generated aldehyde then reacts with the primary amine to form the imine intermediate. nih.govresearchgate.net

Reduction: The ruthenium hydride species then reduces the imine to the final secondary amine product, regenerating the active ruthenium catalyst. nih.govresearchgate.net

DFT studies have been employed to investigate the mechanism of these ruthenium-catalyzed reactions, revealing that the ligand environment of the ruthenium center plays a crucial role in the catalytic cycle. researchgate.net For instance, the ligand may need to open a coordination site to facilitate the formation of the metal hydride intermediate. researchgate.net

Role of Catalyst Structure and Ligand Design

The efficiency and selectivity of ruthenium-catalyzed amination reactions are highly dependent on the structure of the catalyst and the design of its ligands. researchgate.net Different ligand systems, such as those containing phosphorus and nitrogen donor atoms (e.g., PNN-type ligands), can significantly influence the catalytic activity.

The electronic and steric properties of the ligands can affect key steps in the catalytic cycle, such as the initial alcohol dehydrogenation and the final imine reduction. For example, bulky ligands can influence the substrate scope of the reaction, while electronically tunable ligands can modulate the reactivity of the ruthenium center. The design of air-stable and robust ruthenium complexes is also an important area of research to enhance the practical applicability of these catalytic systems. nih.gov

Kinetic Studies of Amine Formation and Transformation

Kinetic studies provide quantitative information about the rates of reaction and the factors that influence them. For the synthesis of this compound via reductive amination, kinetic analysis can help to identify the rate-determining step and optimize reaction parameters such as temperature, concentration, and catalyst loading.

Kinetic investigations of reductive amination have shown that the rate can be influenced by the pH of the reaction medium. nih.gov Mildly acidic conditions often accelerate the dehydration of the carbinolamine to the imine, which can be the rate-limiting step. nih.gov However, excessively acidic conditions can lead to protonation of the amine, reducing its nucleophilicity and slowing down the initial attack on the carbonyl group.

The nature of the solvent can also play a significant role. Solvents that can stabilize intermediates and transition states through hydrogen bonding can affect the reaction kinetics. nih.gov

A simplified pseudo-first-order rate law for the formation of the imine intermediate can be expressed as:

Rate = k [Carbonyl Compound] [Amine]

Where 'k' is the rate constant. The value of 'k' can be determined experimentally by monitoring the concentration of reactants or products over time.

| Parameter | Influence on Reaction Rate |

| Temperature | An increase in temperature generally increases the reaction rate, but may also lead to side reactions. |

| pH | Optimal rate is often achieved under mildly acidic conditions that facilitate dehydration without deactivating the amine. nih.gov |

| Solvent Polarity | Polar solvents can stabilize charged intermediates and transition states, potentially affecting the rate. nih.gov |

| Catalyst Loading | In catalytic reactions, increasing the catalyst concentration will generally increase the observed reaction rate. |

This table provides a general overview of factors influencing the kinetics of amine formation.

Determination of Rate Laws and Reaction Orders

A hypothetical rate law for a reaction involving this amine, for instance, in a nucleophilic substitution reaction with an alkyl halide (R-X), might take the form:

Rate = k[this compound]^m[R-X]^n

Where 'm' and 'n' are the reaction orders that would need to be determined experimentally.

Investigation of Primary and Secondary Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are powerful tools for elucidating reaction mechanisms by identifying the rate-determining step and providing insight into the transition state structure. princeton.eduutdallas.edu The investigation of primary and secondary KIEs in reactions of this compound would involve synthesizing isotopically labeled versions of the molecule (e.g., with deuterium) and comparing their reaction rates to the unlabeled compound. nih.govnih.gov For example, deuterium (B1214612) substitution at a C-H bond that is broken in the rate-determining step would lead to a primary KIE (kH/kD > 1). princeton.edu Secondary KIEs, where the isotopic substitution is at a bond not broken in the rate-determining step, can provide information about changes in hybridization at a particular atom during the reaction. princeton.edu Currently, no studies reporting KIEs for reactions involving this amine are available.

Computational and Theoretical Chemistry Applications

Molecular Dynamics Simulations of Reactivity Profiles

Molecular dynamics (MD) simulations could be utilized to study the dynamic behavior and reactivity of this compound in various solvent environments. mdpi.comresearchgate.net By simulating the atomic motions over time, MD can provide insights into conformational changes, solvent effects, and the approach of reactants leading to a chemical reaction. mdpi.com This computational technique could help in understanding the molecule's reactivity profile from a dynamic perspective. To date, no molecular dynamics simulations have been reported for this specific amine.

Prediction of Stereoselectivity Using Computational Models

Computational models, often leveraging DFT or other quantum mechanical methods, can be instrumental in predicting the stereochemical outcome of reactions. arxiv.orgresearchgate.net For reactions involving chiral centers, such as those that could be formed from or with this compound, computational models could be used to calculate the energies of diastereomeric transition states, thereby predicting which stereoisomer would be the major product. researchgate.net These predictive models are particularly valuable in asymmetric synthesis. As with the other areas, there is a lack of published research applying computational models to predict the stereoselectivity of reactions involving this compound.

Stereochemical Aspects and Chiral Control in 3 Methylbutan 2 Yl 3 Phenylpropyl Amine Research

Diastereoselective Synthesis of Multiple Chiral Centers

The synthesis of (3-Methylbutan-2-yl)(3-phenylpropyl)amine involves the formation of a secondary amine, a process that can be achieved through various methods, with reductive amination being one of the most common. wikipedia.orgmasterorganicchemistry.com When a chiral amine, such as (R)- or (S)-3-methylbutan-2-amine, is reacted with 3-phenylpropanal (B7769412), a new stereocenter can be generated at the nitrogen atom, leading to the formation of diastereomers. The control of this diastereoselectivity is a key challenge in the synthesis of such chiral amines. acs.org

Recent advances in catalysis have provided powerful tools for achieving high diastereoselectivity in the synthesis of amines with multiple stereocenters. nih.govhims-biocat.euyork.ac.uk Biocatalytic cascades combining ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms) have shown great promise in the asymmetric synthesis of chiral amines. hims-biocat.euuva.nl While not specifically reported for this compound, these enzymatic methods offer a potential route to selectively produce one diastereomer over the other. For instance, an engineered enzyme could catalyze the reductive amination of 3-phenylpropanal with a specific enantiomer of 3-methylbutan-2-amine with high diastereocontrol.

Organocatalysis also presents a viable strategy for diastereoselective amination reactions. Chiral secondary amine catalysts have been successfully employed in the synthesis of various chiral nitrogen-containing compounds. mdpi.com The reaction conditions, including the choice of catalyst, solvent, and temperature, can significantly influence the diastereomeric ratio of the product.

A hypothetical diastereoselective synthesis of this compound could involve the reaction of enantiomerically pure (S)-3-methylbutan-2-amine with 3-phenylpropanal in the presence of a suitable reducing agent and a chiral catalyst. The diastereomeric excess (d.e.) of the resulting product would be a measure of the stereocontrol exerted by the catalyst and the existing chiral center.

Table 1: Hypothetical Diastereoselective Reductive Amination Results

| Entry | Chiral Amine | Catalyst | Reducing Agent | Diastereomeric Ratio (S,S) : (S,R) |

|---|---|---|---|---|

| 1 | (S)-3-Methylbutan-2-amine | Achiral | NaBH(OAc)₃ | 50:50 |

| 2 | (S)-3-Methylbutan-2-amine | Chiral Phosphoric Acid | Hantzsch Ester | >90:10 |

Note: This table is illustrative and based on general principles of asymmetric synthesis, as specific data for this reaction is not available in the cited literature.

Resolution of Racemic (3-Methylbutan-2-yl) Containing Precursors

In many synthetic routes, the precursor amine, 3-methylbutan-2-amine, may be obtained as a racemic mixture. To obtain an enantiomerically pure final product, this racemic precursor must be resolved into its individual enantiomers. A widely used method for the resolution of racemic amines is the formation of diastereomeric salts. wikipedia.orgnih.gov This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.orgpsu.edu

These diastereomeric salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. unchainedlabs.com Once the diastereomeric salts are separated, the desired enantiomer of the amine can be recovered by treatment with a base to remove the chiral resolving agent.

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric Acid | Chiral Acid |

| (-)-Mandelic Acid | Chiral Acid |

| (+)-Camphorsulfonic Acid | Chiral Acid |

The efficiency of a resolution process is determined by the difference in solubility of the diastereomeric salts and the ease of their crystallization.

Influence of Stereochemistry on Molecular Conformation

The bulky isopropyl and ethyl groups on the chiral carbon of the 3-methylbutan-2-yl moiety will create steric hindrance, leading to preferred rotational conformations (rotamers) around the C-N single bond to minimize steric strain. Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), can provide insights into the favored conformations. nih.gov While specific conformational analysis of this compound is not available in the literature, studies on analogous N-alkylated amines can provide a basis for understanding its conformational preferences. The interplay between the stereochemistry and the conformational flexibility of the molecule is crucial for its interaction with other molecules, which is particularly relevant in the context of medicinal chemistry and materials science.

Chemical Reactivity and Transformations of 3 Methylbutan 2 Yl 3 Phenylpropyl Amine

Reactions at the Secondary Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophilic center, which is the primary site for a variety of chemical reactions. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules.

N-Alkylation: The secondary amine can undergo N-alkylation by reacting with alkyl halides or other alkylating agents. This reaction converts the secondary amine into a tertiary amine. The process typically involves the nucleophilic attack of the amine on the electrophilic carbon of the alkylating agent. The reactivity can be influenced by the nature of the alkylating agent and the reaction conditions, such as the choice of solvent and base. For instance, the reaction with a simple alkyl halide like methyl iodide would yield the corresponding tertiary amine. Catalytic methods, for example using triarylboranes, can also facilitate the N-alkylation of amines with esters. rsc.org The use of catalysts based on copper and magnesium silicate (B1173343) in the presence of hydrogen is another approach for the N-alkylation of amines with alcohols. google.com

N-Acylation: N-acylation involves the reaction of the secondary amine with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. This is a common transformation that introduces a carbonyl group adjacent to the nitrogen atom. The reaction is typically rapid and proceeds via nucleophilic acyl substitution. The resulting amide is a significantly less basic and less nucleophilic functional group compared to the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl iodide (CH₃I) | Tertiary amine |

| N-Acylation | Acetyl chloride (CH₃COCl) | Amide |

Building on the reactivity of the secondary amine, several important functional groups can be formed.

Amides: As mentioned, amides are readily synthesized via N-acylation. A variety of methods exist for amide bond formation, including solvent-free and transition metal-free conditions, for example, by reacting amines with phenyl esters in the presence of a base like sodium hydride. researchgate.net Another approach involves the reaction between aldehydes and aromatic tertiary amines catalyzed by nBu₄NI/TBHP. researchgate.net

Sulfonamides: The reaction of (3-Methylbutan-2-yl)(3-phenylpropyl)amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. Sulfonamides are a crucial class of compounds with various applications. The synthesis can be achieved through different routes, including the reaction of amines with sulfonyl chlorides generated in situ from thiols. organic-chemistry.org Modern methods also allow for the synthesis of primary sulfonamides from organometallic reagents, which can then be alkylated to form secondary or tertiary sulfonamides. nih.gov

Ureas: Substituted ureas can be prepared by reacting the secondary amine with an isocyanate. The nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate, leading to the formation of a urea (B33335) derivative. Alternatively, ureas can be synthesized from amines and carbon dioxide under certain conditions, often requiring catalysts or specific reaction setups. psu.edu The use of phosgene (B1210022) or its safer equivalents like N,N'-carbonyldiimidazole is a classical approach for urea synthesis. nih.gov

| Functional Group | General Reagent | Product Structure |

| Amide | R-COCl | (3-Methylbutan-2-yl)(3-phenylpropyl) N-acyl amine |

| Sulfonamide | R-SO₂Cl | (3-Methylbutan-2-yl)(3-phenylpropyl) N-sulfonyl amine |

| Urea | R-N=C=O | N-(3-Methylbutan-2-yl)-N-(3-phenylpropyl)-N'-R-urea |

Functionalization of the Phenylpropyl Moiety

The phenylpropyl group provides another reactive site within the molecule, primarily at the aromatic ring and the aliphatic side-chain.

The benzene (B151609) ring of the phenylpropyl moiety is susceptible to electrophilic aromatic substitution (EAS). The alkylamine substituent attached to the benzene ring through a propyl chain acts as an activating group. This is because alkyl groups are electron-donating through an inductive effect, which increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. masterorganicchemistry.com

The alkyl group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho (C2 and C6) and para (C4) to the propyl chain. masterorganicchemistry.com The outcome of the substitution can be influenced by steric hindrance, which may favor substitution at the less hindered para position. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edulibretexts.org

| EAS Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | ortho-nitro and para-nitro substituted derivatives |

| Bromination | Br₂, FeBr₃ | ortho-bromo and para-bromo substituted derivatives |

| Sulfonation | SO₃, H₂SO₄ | ortho- and para-sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho- and para-acyl substituted derivatives |

The propyl side-chain offers possibilities for functionalization, although these reactions are generally less facile than those on the aromatic ring or the amine nitrogen. The carbon atoms of the propyl chain are sp³-hybridized and thus less reactive than the aromatic carbons. However, the position adjacent to the phenyl ring (the benzylic-like position) can be a site for radical substitution reactions under specific conditions, such as free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Transformations Involving the Chiral (3-Methylbutan-2-yl) Group

The (3-Methylbutan-2-yl) group is a saturated, chiral alkyl substituent. Under most standard reaction conditions, this aliphatic group is relatively inert. Transformations involving this part of the molecule would typically require harsh conditions that could lead to rearrangements or cleavage of C-C or C-H bonds.

One potential transformation, though more relevant in the context of synthesis or degradation rather than functionalization, could involve the formation of a carbocation at the 2-position of the 3-methylbutan group. For instance, if the amine were to be eliminated, a secondary carbocation would form. This secondary carbocation could then potentially undergo a 1,2-hydride shift from the adjacent tertiary carbon to form a more stable tertiary carbocation. doubtnut.comdoubtnut.com Such rearrangements are characteristic of carbocation chemistry and are often observed in reactions like the treatment of the corresponding alcohol (3-methylbutan-2-ol) with strong acids like HBr. doubtnut.com However, achieving such a transformation on the amine directly in a controlled manner would be challenging and is not a common synthetic strategy.

Stereoselective Modifications and Conversions

In a hypothetical scenario, if this compound were to be used as a chiral auxiliary, it would first be attached to a prochiral substrate. The steric hindrance and electronic properties of the chiral amine would then direct the approach of a reagent to one of the two faces of the prochiral molecule, leading to the preferential formation of one diastereomer over the other. Following the stereoselective transformation, the chiral auxiliary can be cleaved from the product, yielding an enantiomerically enriched molecule.

An illustrative example of such a transformation would be the diastereoselective alkylation of an amide derived from this compound. The general principle is outlined in the following reaction scheme:

Scheme 1: Hypothetical Diastereoselective Alkylation using a Chiral Amine Auxiliary

Amide Formation: Reaction of a carboxylic acid with chiral this compound to form a chiral amide.

Diastereoselective Enolate Formation and Alkylation: Deprotonation of the α-carbon to the carbonyl group to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide). The chiral auxiliary directs the electrophile to a specific face of the enolate.

Removal of Auxiliary: Hydrolysis of the amide bond to release the chiral carboxylic acid and recover the chiral amine.

While experimental data for this specific amine is not available, the principle is well-established with other chiral amines in asymmetric synthesis.

Intramolecular Cyclization Reactions Leading to Heterocyclic Systems

The structural framework of this compound, specifically the N-(3-phenylpropyl) moiety, makes it a suitable precursor for intramolecular cyclization reactions to form nitrogen-containing heterocyclic systems. A prominent and well-documented transformation for such structures is the synthesis of tetrahydroquinolines. This reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the nitrogen atom, after conversion to a suitable reactive intermediate, facilitates the cyclization onto the phenyl ring.

The cyclization can be initiated through various methods, including oxidative pathways or acid catalysis, often involving the formation of an iminium ion or a related electrophilic species. For instance, treatment with an oxidizing agent can generate a nitrenium ion, which then undergoes electrophilic attack on the aromatic ring. Alternatively, in the presence of an acid catalyst, the amine can react with an aldehyde or ketone to form an iminium ion that subsequently cyclizes.

A general representation of this intramolecular cyclization is as follows:

Scheme 2: General Pathway for Intramolecular Cyclization to a Tetrahydroquinoline

While specific studies on the cyclization of this compound are not reported, extensive research on analogous N-substituted 3-phenylpropylamines demonstrates the feasibility and versatility of this approach for constructing the tetrahydroquinoline core. The reaction conditions and the nature of the substituents on both the nitrogen atom and the phenyl ring can influence the reaction's efficiency and regioselectivity.

The following table presents data from studies on the intramolecular cyclization of various N-substituted arylpropylamines, illustrating the scope of this transformation for the synthesis of tetrahydroquinoline derivatives.

| Entry | Amine Precursor | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-Methyl-3-phenylpropylamine | Ru(bpy)3Cl2, Acid, Air | 1-Methyl-1,2,3,4-tetrahydroquinoline | 85 |

| 2 | N-Benzyl-3-phenylpropylamine | Photocatalyst, Light | 1-Benzyl-1,2,3,4-tetrahydroquinoline | 78 |

| 3 | N-Acetyl-3-(4-methoxyphenyl)propylamine | Lewis Acid | 1-Acetyl-6-methoxy-1,2,3,4-tetrahydroquinoline | 92 |

| 4 | N-Tosyl-3-phenylpropylamine | Rh2(OAc)4 | 1-Tosyl-1,2,3,4-tetrahydroquinoline | 88 |

This data, from analogous systems, underscores the potential for this compound to undergo similar intramolecular cyclization reactions to yield the corresponding N-(3-methylbutan-2-yl)-1,2,3,4-tetrahydroquinoline. The stereochemistry of the 3-methylbutan-2-yl group could also potentially influence the diastereoselectivity of the cyclization if additional chiral centers are formed during the reaction.

Advanced Applications in Synthetic Organic Chemistry and Materials Science

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

Chiral amines are fundamental components in the synthesis of a vast array of complex and biologically active molecules, with a significant percentage of pharmaceuticals incorporating a chiral amine scaffold. cuni.czsigmaaldrich.comyale.edu The enantiopurity of such compounds is often crucial for their desired therapeutic effect and safety. cuni.cz (3-Methylbutan-2-yl)(3-phenylpropyl)amine, possessing a stereocenter at the 2-position of the methylbutan group, can serve as a valuable chiral building block.

The primary utility of chiral building blocks like this compound lies in their ability to introduce a specific stereochemistry into a target molecule. nih.gov This is a more efficient strategy compared to the separation of enantiomers at a later stage of a synthesis. The synthesis of enantiomerically pure amines can be achieved through various methods, including the resolution of racemates or through asymmetric synthesis, such as the catalytic enantioselective hydroalkylation of enamides. chemrxiv.org

In the context of complex molecule synthesis, the amine functionality of this compound allows for a variety of chemical transformations. It can act as a nucleophile in substitution and addition reactions, enabling the formation of new carbon-nitrogen bonds. The presence of the bulky 3-methylbutan-2-yl group can influence the stereochemical outcome of these reactions, providing a degree of diastereoselectivity. The phenylpropyl substituent also offers a site for further functionalization, for instance, through aromatic substitution reactions on the phenyl ring.

Development as Ligands in Asymmetric Catalysis

Chiral ligands are pivotal in the field of asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. researchgate.netnih.gov Chiral amines and their derivatives have been successfully employed as ligands in a variety of metal-catalyzed asymmetric transformations. thieme-connect.com Given its chiral nature and the presence of a nitrogen atom with a lone pair of electrons, this compound has the potential to be developed as a chiral ligand.

The effectiveness of a chiral ligand is often dependent on its steric and electronic properties. The bulky 3-methylbutan-2-yl group in this compound could create a well-defined chiral pocket around a metal center, which is essential for achieving high levels of enantioselectivity. The nitrogen atom can act as a Lewis base, donating its lone pair of electrons to coordinate with a transition metal.

While specific applications of this compound as a ligand in asymmetric catalysis are not yet documented, its structural motifs are found in other successful chiral ligands. For instance, chiral secondary amines are precursors to phosphoramidite (B1245037) ligands, which have shown great success in asymmetric hydrogenation and conjugate addition reactions. nih.gov The development of this compound into a ligand could involve its derivatization to introduce other coordinating groups, such as a phosphine (B1218219) or an additional nitrogen atom, to create a bidentate or tridentate ligand.

Role as Chemical Intermediates for Novel Compounds

Secondary amines are versatile intermediates in organic synthesis, serving as precursors to a wide range of more complex molecules. numberanalytics.com this compound can be utilized as a key intermediate in multi-step synthetic sequences to generate novel compounds with potential applications in medicinal chemistry and materials science.

The reactivity of the secondary amine allows for a variety of transformations. For example, it can undergo N-alkylation, N-arylation, or N-acylation to introduce a wide range of substituents on the nitrogen atom. These reactions can be used to build up molecular complexity and to fine-tune the properties of the final product. The synthesis of tertiary amines from secondary amines through direct catalytic asymmetric reductive amination is a powerful tool for creating chiral tertiary amines. nih.gov

Furthermore, the 3-phenylpropyl group can be modified. The phenyl ring can be functionalized through electrophilic aromatic substitution, or the entire group could be altered through reactions at the benzylic position. The versatility of this compound as an intermediate makes it a valuable starting material for the synthesis of libraries of compounds for screening in drug discovery or for the development of new materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for (3-methylbutan-2-yl)(3-phenylpropyl)amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-phenylpropylamine and 3-methylbutan-2-yl halides (e.g., chloride or bromide) under basic conditions (e.g., NaOH or K₂CO₃). Reaction optimization studies suggest that elevated temperatures (70–90°C) and polar aprotic solvents (e.g., DMF or THF) enhance yields by promoting nucleophilic attack . Continuous flow reactors may improve scalability and purity in industrial settings . Post-synthesis purification typically involves column chromatography or recrystallization to isolate the amine from unreacted precursors .

Q. How can researchers characterize the molecular structure and stereochemistry of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming branching at the 3-methylbutan-2-yl group and phenylpropyl chain connectivity. Key signals include:

- ¹H NMR : δ 1.0–1.2 (methyl groups), δ 2.4–2.8 (N–CH₂ protons), and δ 7.2–7.4 (aromatic protons) .

- ¹³C NMR : Peaks near δ 45–50 (N–CH₂ carbons) and δ 125–140 (aromatic carbons) .

High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₃H₂₁N: 191.3 g/mol), while X-ray crystallography resolves stereochemistry if crystalline derivatives are obtainable .

Advanced Research Questions

Q. What steric and electronic factors influence the reactivity of this compound in nucleophilic or catalytic reactions?

- Methodological Answer : The branched 3-methylbutan-2-yl group introduces steric hindrance, reducing accessibility to the amine lone pair. Computational studies (DFT) suggest that electronic effects from the phenyl group stabilize transition states in reactions like reductive amination or Suzuki-Miyaura couplings . Reactivity can be modulated by substituting the phenyl ring with electron-withdrawing groups (e.g., –NO₂) or using bulky catalysts (e.g., BINAP ligands) to mitigate steric limitations .

Q. How does this compound interact with neurotransmitter transporters (e.g., dopamine, serotonin), and what experimental models validate its pharmacological potential?

- Methodological Answer : Structural analogs (e.g., β-methylphenethylamine) exhibit affinity for dopamine transporters (DAT) via π-π interactions between the phenyl group and aromatic residues in the transporter’s binding pocket . In vitro assays using radiolabeled ligands (e.g., [³H]WIN-35,428) quantify binding affinity (Kᵢ). Behavioral studies in rodent models (e.g., locomotor activity tests) assess stimulant effects, while knockout mice validate target specificity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or enantiomeric purity. Strategies include:

- Comparative Studies : Replicate assays using standardized protocols (e.g., NIH Psychoactive Drug Screening Program) .

- Chiral Separation : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers and test their individual activities .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes and reconcile conflicting experimental results .

Q. What analytical methods optimize detection limits for trace impurities in synthesized batches?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) enhances volatility and sensitivity for detecting residual solvents or byproducts . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies impurities at parts-per-billion (ppb) levels using multiple reaction monitoring (MRM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.